4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-3-(4-methoxyphenyl)-5-isoxazolamine
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Overview
Description
4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-3-(4-methoxyphenyl)-5-isoxazolamine is a complex organic compound characterized by its unique structural features, including a benzodioxole ring, a methoxyphenyl group, and an isoxazolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-3-(4-methoxyphenyl)-5-isoxazolamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol derivatives with methoxy groups under acidic conditions to form the benzodioxole ring.
Introduction of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes.
Coupling Reactions: The final step involves coupling the benzodioxole and isoxazole intermediates through a series of nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced isoxazole derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s structural features suggest potential biological activity. It could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In materials science, the compound could be used in the design of novel materials with specific electronic or optical properties. Its aromatic rings and functional groups may contribute to the development of polymers, dyes, or other advanced materials.
Mechanism of Action
The mechanism by which 4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-3-(4-methoxyphenyl)-5-isoxazolamine exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzodioxole and isoxazole rings could facilitate binding to specific molecular targets, influencing pathways involved in inflammation, cell proliferation, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-3-(4-hydroxyphenyl)-5-isoxazolamine: Similar structure but with a hydroxy group instead of a methoxy group.
4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-3-(4-chlorophenyl)-5-isoxazolamine: Contains a chlorine atom, which may alter its reactivity and biological activity.
Uniqueness
The presence of both methoxy and benzodioxole groups in 4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-3-(4-methoxyphenyl)-5-isoxazolamine makes it unique compared to its analogs. These groups can influence the compound’s electronic properties, reactivity, and potential interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H18N2O6 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C19H18N2O6/c1-22-11-6-4-10(5-7-11)15-14(19(20)27-21-15)12-8-13(23-2)17-18(16(12)24-3)26-9-25-17/h4-8H,9,20H2,1-3H3 |
InChI Key |
RJVDGHXOCJDULS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2C3=CC(=C4C(=C3OC)OCO4)OC)N |
Origin of Product |
United States |
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